
N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide and related compounds typically involves multi-step organic reactions, leveraging the reactivity of nitro and chlorophenyl precursors. For instance, compounds like N-(4-nitrophenyl)Acrylamide have been synthesized and characterized through techniques such as Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy, indicating the importance of advanced analytical methods in confirming the structure of synthesized acrylamides (Tanış, Çankaya, & Yalçın, 2019).
Molecular Structure Analysis
The molecular structure of acrylamides like N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography and spectroscopic methods (NMR, IR) provide detailed insights into the molecular conformation, electronic distribution, and intermolecular interactions, which are essential for predicting behavior in chemical reactions and applications (Guo, Zhang, & Xia, 2015).
Chemical Reactions and Properties
Acrylamides, including N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, participate in a variety of chemical reactions, attributable to their reactive acrylamide group. They can undergo polymerization, addition reactions, and serve as intermediates in the synthesis of more complex molecules. The presence of nitro and dichlorophenyl groups further introduces specific reactivities, such as participation in nucleophilic substitution reactions and potential for electron transfer processes (Shehata & Hassan, 2002).
Physical Properties Analysis
The physical properties of N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, including melting point, solubility, and phase behavior, are influenced by its molecular structure. For instance, the solubility of related acrylamides in various solvents can be crucial for their application in material synthesis, pharmaceutical formulation, or chemical reactions. Understanding these properties requires thorough experimental analysis and can be complemented by computational studies for prediction and optimization (Yao, Li, Luo, & Liu, 2010).
Chemical Properties Analysis
The chemical properties of N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, such as reactivity towards various reagents, stability under different conditions, and potential for chemical modification, are pivotal for its application in synthesis and material science. Investigating these properties entails both experimental work and theoretical calculations, providing insights into the molecule's behavior in chemical environments and its utility in targeted applications (Spiliopoulos & Mikroyannidis, 1996).
Propriétés
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-13-6-5-11(9-14(13)17)18-15(20)7-4-10-2-1-3-12(8-10)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSGAQRKXDCIDG-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

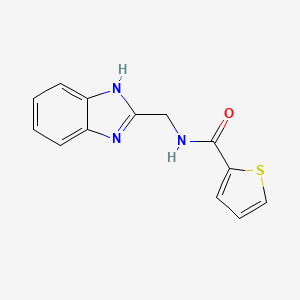
![(3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5645900.png)
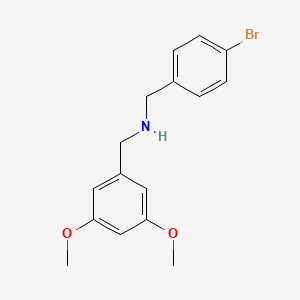
![4-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5645916.png)
![N-[4'-(benzyloxy)-4-biphenylyl]acetamide](/img/structure/B5645939.png)
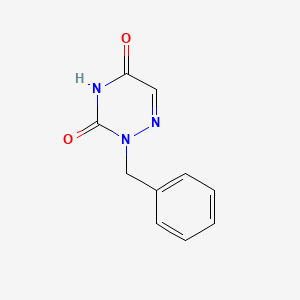
![(2-{4-[5-(1-azepanylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5645941.png)

![1-(3-{[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]carbonyl}phenyl)imidazolidin-2-one](/img/structure/B5645951.png)
![3-isopropyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5645955.png)
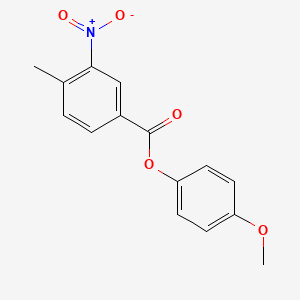
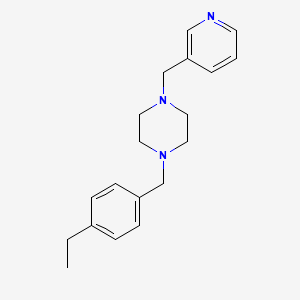
![[(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5645975.png)
